Meproadifen mustard
Description
Meproadifen mustard is a noncompetitive antagonist and affinity-labeling compound targeting the nicotinic acetylcholine receptor (AChR). It selectively alkylates the Glu-262 residue on the α-subunit of Torpedo californica AChR, a critical site within the noncompetitive antagonist-binding region . This covalent modification occurs preferentially when the receptor is desensitized (agonist-bound), enabling structural mapping of the ion channel's cation-binding domain . Its mustard group confers irreversible binding, distinguishing it from reversible antagonists and making it a valuable tool for probing AChR topology and function .
Properties
CAS No. |
105555-57-5 |
|---|---|
Molecular Formula |
C22H29Cl2NO2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H |
InChI Key |
VCQKLRGMTPBALY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |
Synonyms |
2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride meproadifen mustard |
Origin of Product |
United States |
Preparation Methods
A-39183A is synthesized through the aerobic fermentation of Streptomyces NRRL 12049. The specific synthetic routes and reaction conditions for its production are proprietary and detailed in patents and scientific literature. Industrial production methods involve large-scale fermentation processes, followed by extraction and purification steps to isolate the active compound .
Chemical Reactions Analysis
A-39183A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-39183A has a wide range of scientific research applications. In chemistry, it is used as a model compound to study antibiotic mechanisms and resistance. In biology and medicine, it is investigated for its potential to treat infections caused by antibiotic-resistant bacteria. Additionally, it has applications in the study of microbial metabolism and the development of new antibiotics .
Mechanism of Action
The mechanism of action of A-39183A involves its function as an ionophore. It aids in the partitioning of magnesium and calcium ions into organic solvents and facilitates the transport of ferric ions into mitochondria. This ionophoric activity disrupts bacterial cell function, leading to the inhibition of bacterial growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Meproadifen mustard shares mechanistic and structural features with several noncompetitive AChR antagonists. Key comparisons are summarized below:
Key Differences
- Reversibility : Unlike this compound, compounds like PCP, chlorpromazine, and the parent meproadifen bind reversibly, allowing transient modulation .
- State Dependence : this compound and chlorpromazine label the desensitized state, while probes like [125I]TID label both resting and desensitized states .
- Target Specificity: While this compound and 3-azioctanol both target Glu-262 , chlorpromazine labels γ-subunit residues, indicating distinct interaction zones within the ion channel .
- Functional Impact: Meproadifen (non-mustard) accelerates desensitization without alkylation, whereas its mustard derivative irreversibly traps the receptor in a nonconducting state .
Mechanistic Insights
- Alkylation vs. Reversible Binding : The mustard group enables covalent modification of Glu-262, providing structural insights unattainable with reversible antagonists .
- Shared Binding Sites : Aromatic amines (e.g., dimethisoquin, proadifen) compete with meproadifen for a common site, suggesting overlapping pharmacophores .
- Channel Lining Probes : Triphenylmethylphosphonium and chlorpromazine label M2 helices but differ in subunit specificity, highlighting the channel's structural complexity .
Research Implications
This compound’s unique irreversible binding has advanced understanding of AChR topology, particularly the role of Glu-262 in cation selectivity and antagonist binding . Comparisons with reversible antagonists (e.g., PCP, meproadifen) underscore the dynamic interplay between receptor states and ligand efficacy . Future studies could exploit these differences to design state-specific modulators for neurological disorders.
Q & A
Q. What experimental methodologies are recommended for identifying the binding site of meproadifen mustard on nicotinic acetylcholine receptors (AChRs)?
this compound’s binding site on the AChR α1 subunit (Glu262) can be identified using photolabeling techniques combined with peptide mapping and Edman degradation. Competitive binding assays with noncompetitive antagonists (NCAs) like proadifen or tetracaine are critical for validating specificity. For example, [3H]this compound selectively labels Glu262 under desensitized receptor conditions, confirmed via SDS-PAGE and autoradiography . Mutagenesis studies (e.g., Glu262Ala substitution) further corroborate binding specificity by abolishing labeling .
Q. How does this compound influence the conformational equilibrium of AChRs?
this compound stabilizes AChRs in the desensitized state, as evidenced by increased labeling of α1Tyr93 (a residue in the agonist-binding site) when pre-incubated with the compound. This shift is detected using irreversible antagonists like p-N,N-(dimethylamino)phenyldiazonium fluoroborate, which show enhanced accessibility in desensitized states. Radioligand displacement assays with [3H]trimethisoquin or [125I]TID under varying agonist conditions (resting vs. desensitized) are key to quantifying equilibrium shifts .
Q. What controls are essential when studying this compound’s state-dependent binding to AChRs?
Include (i) agonist pre-treatment (e.g., carbamylcholine) to induce desensitization, (ii) competitive inhibitors (e.g., proadifen) to block specific labeling, and (iii) negative controls using non-functional receptor mutants (e.g., α1Glu262Ala). Parallel experiments with resting-state AChRs (no agonist) and desensitized-state AChRs are necessary to confirm state specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding sites for this compound across studies?
Discrepancies often arise from differences in receptor states (resting vs. desensitized) or experimental conditions (e.g., detergent use during purification). To address this, standardize protocols for receptor preparation (e.g., Torpedo membrane-bound AChRs) and validate labeling efficiency via cross-linking studies. For instance, this compound’s extracellular labeling at Glu262 is consistent in desensitized states, whereas other NCAs like QX-222 label deeper channel residues (e.g., α1Ser248) in open-channel conformations .
Q. What mechanistic insights can be gained from mutagenesis studies of this compound’s binding site?
Mutating α1Glu262 to nonpolar residues (e.g., Ala) eliminates this compound labeling, confirming its reliance on electrostatic interactions. Comparative studies with GA alcohols (which share the Glu262 site) reveal overlapping pharmacophores, suggesting a conserved mechanism for allosteric modulation. Pair these with electrophysiology (e.g., patch-clamp) to correlate binding with functional outcomes like ion conductance .
Q. How do methodological choices in photolabeling (e.g., UV irradiation time) impact data interpretation for this compound?
Prolonged UV exposure risks nonspecific labeling, particularly in hydrophobic regions like the M2 transmembrane domain. Optimize irradiation duration using time-course experiments and validate specificity via competitive inhibition (e.g., 10 µM proadifen). Quantify labeling efficiency via scintillation counting of purified α1 subunits and normalize to total protein .
Q. What strategies are effective for comparative studies of this compound and other NCAs (e.g., QX-222, tetracaine)?
Use dual-labeling approaches with [3H]this compound and [125I]TID to map spatial relationships between binding sites. Mutagenesis of serine/leucine rings (e.g., α1Ser248Ala) can differentiate QX-222’s channel-blocking effects from this compound’s allosteric modulation. Molecular dynamics simulations of AChR structures (e.g., PDB 2BG9) further clarify steric and electrostatic interactions .
Methodological Guidance
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., photolabeling + electrophysiology) and replicate experiments across receptor states .
- Advanced Mutagenesis : Combine single-/double-point mutations (e.g., α1Glu262Ala + δSer262Ala) to assess additive effects on ligand binding .
- State-Specific Controls : Pre-equilibrate AChRs with agonists/antagonists to isolate resting, open, or desensitized conformations before labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
